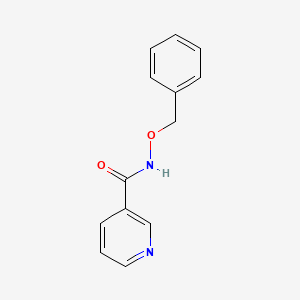

N-(benzyloxy)nicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-phenylmethoxypyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c16-13(12-7-4-8-14-9-12)15-17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |

InChI Key |

RAXWUDYAOLECEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for N Benzyloxy Nicotinamide

Direct Amidation Approaches

Direct amidation strategies focus on forming the central amide linkage in a single key step from precursors that already contain the essential nicotinoyl and benzyloxy structures. These methods are often favored for their straightforwardness and convergence.

Amide Bond Formation via Carboxylic Acid Activation and Coupling Reactions

One of the most common and versatile methods for amide synthesis is the coupling of a carboxylic acid with an amine, facilitated by a coupling agent. In this approach, nicotinic acid is activated in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by O-benzylhydroxylamine. The process typically involves the use of carbodiimides, phosphonium salts, or other activating agents that convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the reaction.

The general reaction proceeds as follows: Nicotinic acid is treated with a coupling agent and often an additive (like 1-hydroxybenzotriazole, HOBt) to suppress side reactions and minimize racemization in chiral systems. This generates a reactive ester or similar species, which then readily reacts with O-benzylhydroxylamine to yield N-(benzyloxy)nicotinamide. A variety of coupling reagents can be employed, each with its own advantages regarding reaction conditions, yield, and compatibility with other functional groups researchgate.net.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Common Additive | Typical Solvent | General Characteristics |

|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, DMF | High reactivity; produces insoluble dicyclohexylurea byproduct. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, HOAt | DCM, DMF | Water-soluble carbodiimide; byproduct is easily removed by aqueous workup. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | --- | DMF, NMP | High efficiency, rapid reaction times, low epimerization for chiral substrates. |

Nucleophilic Substitution Reactions for Nicotinamide (B372718) Scaffold Construction

An alternative to activating the carboxylic acid in situ is to first convert it into a more stable, yet still reactive, derivative such as an acyl halide or an ester. This activated intermediate can then be isolated and subsequently reacted with O-benzylhydroxylamine in a separate step.

The most common variant of this method involves the conversion of nicotinic acid to nicotinoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting nicotinoyl chloride is highly electrophilic and reacts readily with the nucleophilic nitrogen of O-benzylhydroxylamine. A base, such as triethylamine or pyridine (B92270), is usually added to neutralize the hydrochloric acid byproduct generated during the reaction mdpi.com. This two-step procedure is robust and often provides high yields.

Another approach involves the use of activated esters of nicotinic acid, such as N-hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters. These can be prepared and purified before being subjected to aminolysis with O-benzylhydroxylamine, offering a milder alternative to the acyl chloride method google.com.

Functional Group Interconversion Strategies

These strategies involve the synthesis of the target molecule through modification of a precursor that may already contain the amide bond or the pyridine ring, but requires further chemical transformation to install the required functional groups.

Introduction of the Benzyloxy Moiety

The defining feature of this compound is the N-benzyloxy group (-NH-O-CH₂-Ph). The most direct way to introduce this moiety is by using O-benzylhydroxylamine as a primary amine synthon in a coupling reaction, as detailed in the direct amidation approaches researchgate.net. The synthesis of O-benzylhydroxylamine itself can be accomplished through several methods, such as the O-alkylation of a protected hydroxylamine derivative (e.g., tert-butyl N-hydroxycarbamate) with benzyl (B1604629) bromide, followed by deprotection organic-chemistry.org. The stability and reactivity of O-benzylhydroxylamine make it a reliable reagent for introducing the benzyloxyamino functionality onto the nicotinoyl scaffold .

Transformations of the Pyridine Ring

Modifications to the pyridine ring can be performed either before the amide bond formation (using a substituted nicotinic acid derivative) or after the synthesis of this compound. The pyridine ring is an electron-deficient heterocycle, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution unless activating groups are present or harsh conditions are used. Conversely, it is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.

For instance, a chloro- or bromo-substituted nicotinic acid could be used as a starting material. After forming the this compound analogue, the halogen could be displaced by various nucleophiles or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce additional diversity. Decarboxylation of nicotinic acid can also yield pyridine, demonstrating a fundamental transformation of this ring system youtube.com. The biosynthesis of various pyridine-containing natural products often originates from nicotinic acid, highlighting its role as a key building block for more complex structures nih.gov.

Table 2: Potential Transformations of the Pyridine Ring

| Reaction Type | Reagents/Conditions | Position(s) Targeted | Resulting Modification |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | NaOMe, KCN, etc. (requires leaving group) | C2, C4, C6 | Introduction of alkoxy, cyano, or other nucleophilic groups. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C2, C4, C6 (from halogenated precursor) | C-C bond formation to introduce aryl or vinyl groups. |

Stereochemical Considerations in the Synthesis of Analogues

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereochemistry becomes a critical consideration when synthesizing analogues that possess one or more chiral centers. The principles of stereoselective synthesis are crucial in the development of related pharmaceutical compounds where only one stereoisomer may exhibit the desired biological activity .

Chirality can be introduced in several ways:

On the Benzyloxy Moiety: Instead of benzyl alcohol, a chiral alcohol such as (R)- or (S)-1-phenylethanol could be used to prepare a chiral O-substituted hydroxylamine. Coupling this chiral amine with nicotinic acid would result in a pair of diastereomers if another chiral center is present, or a pair of enantiomers if it is the only chiral center.

On the Pyridine Ring: A substituent containing a stereocenter could be attached to the pyridine ring before or after the amide coupling. For example, a chiral alkyl group could be introduced via a cross-coupling reaction.

In such cases, controlling the stereochemical outcome is paramount. This can be achieved by using enantiomerically pure starting materials or by employing stereoselective reactions, such as asymmetric catalysis. The synthesis of nicotinamide riboside analogues, for example, often requires careful control of the glycosylation step to ensure the correct anomeric (β) configuration, which is vital for biological activity beilstein-journals.org. These established strategies for controlling stereochemistry in related nucleoside syntheses can be adapted for the production of chiral this compound analogues.

Control of Anomeric Configuration in Riboside Derivatives

The synthesis of riboside derivatives of nicotinamide, a class of compounds structurally related to this compound, presents a significant stereochemical challenge: controlling the configuration at the anomeric carbon of the ribose sugar. The β-anomeric form of nicotinamide riboside (NR+) is a crucial precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital redox cofactor in cellular metabolism nih.govresearchgate.net. Consequently, synthetic methods that selectively produce the β-anomer are of high importance nih.gov.

Early methods, such as those based on the Zincke reaction, often result in a mixture of α and β anomers. For example, the condensation of N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride with derivatives of D-ribofuranosylamine can yield derivatives of nicotinamide riboside nih.govresearchgate.net. However, this approach can exhibit low β-stereoselectivity, necessitating complex purification steps to isolate the desired isomer nih.gov.

To achieve greater control over stereochemistry, modern synthetic strategies often employ protected ribose precursors. A highly effective two-step methodology has been developed that produces the β-isomer with excellent selectivity nih.gov. This process begins with the coupling of a fully protected ribose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, with an ethyl nicotinate precursor in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) nih.gov. This reaction is highly stereoselective, yielding over 90% of the β-isomer. The clean stereochemical outcome is attributed to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate, which directs the incoming nucleophile to attack from the opposite face, thus ensuring the creation of the β-glycosidic bond nih.gov. The subsequent step involves simultaneous deprotection of the acetyl groups and conversion of the nicotinate ester into the final amide nih.gov.

| Methodology | Key Reagents | Anomeric Selectivity | Reference |

|---|---|---|---|

| Zincke Reaction | N-(2,4-dinitrophenyl)-3-carbamoylpyridinium chloride, D-ribofuranosylamine derivatives | Low β-stereoselectivity; produces α/β mixtures | nih.gov |

| Stereoselective N-Glycosylation | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, ethyl nicotinate, TMSOTf | High β-selectivity (>90%) via acyloxonium intermediate | nih.gov |

Exploration of Green Chemistry Principles in Synthesis

The synthesis of amides, including this compound, is increasingly being viewed through the lens of green chemistry. The core principles of this philosophy aim to reduce waste, use less hazardous substances, minimize energy consumption, and design more efficient and safer processes researchgate.net. Traditional amide synthesis often involves hazardous reagents and solvents, leading to environmental concerns and complex waste management issues scispace.com.

Solvent-Free and Catalyst-Free Methodologies

A significant advancement in green organic synthesis is the development of solvent-free and catalyst-free reaction conditions rsc.org. Eliminating solvents reduces costs, simplifies purification, and mitigates environmental pollution scispace.comdergipark.org.tr. Several techniques have emerged to facilitate reactions in the absence of a traditional solvent medium.

Microwave-assisted synthesis is one such technique that can accelerate reactions, often leading to higher yields in shorter timeframes without the need for a solvent dergipark.org.tr. The oxidation of benzyl alcohol to benzaldehyde, a related transformation, is accelerated by microwaves in the presence of N-benzylnicotinamide salts researchgate.net. Another approach involves mechanochemistry, where mechanical force (e.g., grinding or milling) is used to initiate chemical reactions between solid reactants dergipark.org.tr.

A specific example of a greener, solvent-free method for amide synthesis involves the reaction of a carboxylic acid with urea scispace.com. In this procedure, the reactants are mixed and triturated with a catalyst like boric acid, and the resulting mixture is heated directly without any solvent. This technique is rapid and efficient, providing various amides in good yield scispace.com. While this particular example uses a catalyst, it highlights the move away from conventional solvent-based methods. In some cases, reactions can proceed under microwave irradiation or thermal conditions without any catalyst at all, further aligning with green chemistry principles dergipark.org.tr.

| Principle | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Solvent Use | Use of volatile, often hazardous, organic solvents. | Solvent-free conditions (e.g., direct heating, microwave irradiation, mechanochemistry). | scispace.comdergipark.org.tr |

| Energy Efficiency | Lengthy reaction times requiring prolonged heating. | Microwave-assisted synthesis to reduce reaction times and energy input. | dergipark.org.tr |

| Waste Prevention | Formation of byproducts requiring extensive purification. | High-selectivity reactions that minimize or eliminate byproducts. | researchgate.net |

Optimization of Synthetic Pathways for Improved Yields and Selectivity

The optimization of synthetic routes is a critical endeavor in chemical manufacturing, aimed at maximizing the yield and selectivity of the target compound while minimizing costs and environmental impact. For this compound and related compounds, this involves a systematic investigation of reaction parameters such as starting materials, catalysts, solvents, and temperature.

| Catalyst/Reagent | Observed Outcome | Key Optimization Goal | Reference |

|---|---|---|---|

| Sodium Hydroxide | High conversion but poor selectivity; formation of nicotinic acid byproduct. | Improve selectivity to minimize byproduct formation. | chemicalbook.com |

| Modified Raney Nickel | Improved selectivity for nicotinamide. | Achieve high yield and purity. | chemicalbook.com |

| Manganese Dioxide | Allows for high purity and yield under relatively mild conditions. | Develop an economical and environmentally friendly process. | chemicalbook.com |

Advanced Spectroscopic and Structural Characterization of N Benzyloxy Nicotinamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the solution-state structure and dynamics of N-(benzyloxy)nicotinamide. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the elucidation of its conformational preferences in solution.

A key structural feature of this compound is the amide linkage, which can exhibit restricted rotation around the C-N bond due to partial double bond character. This phenomenon can lead to the existence of distinct rotational isomers, or rotamers (cis and trans), which may be observable by NMR if their rate of interconversion is slow on the NMR timescale. This would result in two distinct sets of signals for the protons and carbons near the amide bond.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show characteristic signals for the protons of the nicotinamide (B372718) ring, the benzyl (B1604629) group, and the benzyloxy moiety.

Aromatic Protons: Signals for the protons on the pyridine (B92270) ring and the phenyl ring would typically appear in the downfield region, approximately between 7.0 and 9.0 ppm.

Methylene Protons: The protons of the -O-CH₂- group would likely appear as a singlet around 5.0-5.5 ppm.

Amide Proton: The N-H proton signal is expected to be a broad singlet, with its chemical shift being sensitive to solvent and temperature, typically appearing between 8.0 and 9.0 ppm.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to have a characteristic signal in the range of 165-170 ppm.

Aromatic Carbons: Carbons of the pyridine and phenyl rings would resonate in the 120-150 ppm region.

Methylene Carbon: The -O-CH₂- carbon would be expected around 65-75 ppm.

Conformational analysis using NMR can be further enhanced by advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can provide through-space distance information between protons, helping to define the preferred three-dimensional structure in solution.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Pyridine & Phenyl H | 7.0 - 9.0 | C=O (Amide) | 165 - 170 |

| N-H (Amide) | 8.0 - 9.0 (broad) | Pyridine & Phenyl C | 120 - 150 |

| -O-CH₂- | 5.0 - 5.5 | -O-CH₂- | 65 - 75 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous determination of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or five decimal places), HRMS can validate the molecular formula, C₁₃H₁₂N₂O₂.

The theoretical monoisotopic mass of this compound is calculated to be 228.0899 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity and purity.

Fragmentation Analysis: Mass spectrometry also provides structural information through the analysis of fragmentation patterns. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide and ether linkages.

Common fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom or the ether oxygen.

Amide Bond Cleavage: Scission of the C-N bond of the amide group is a common fragmentation pathway for amides. This would lead to the formation of a nicotinoyl cation (m/z 106) and a benzyloxyaminyl radical or related fragments.

Loss of the Benzyl Group: Cleavage of the O-CH₂ bond could result in the loss of a benzyl radical (C₇H₇•, m/z 91), a common fragment for benzyl ethers.

The fragmentation pattern of the closely related N-benzylnicotinamide shows major peaks at m/z 212 (M⁺), 106, and 211 ([M-H]⁺) nih.gov. A similar pattern, adjusted for the presence of the additional oxygen atom, would be anticipated for this compound.

| Property | Value for this compound |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Theoretical Monoisotopic Mass | 228.0899 Da |

| Predicted Key Fragment Ion (Nicotinoyl cation) | m/z 106 |

| Predicted Key Fragment Ion (Benzyl cation) | m/z 91 |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound is not publicly available, the structure of the closely related N-benzylnicotinamide (BNA) offers significant insights into the expected solid-state conformation and packing.

In the crystal structure of BNA, the molecule adopts a specific conformation defined by the relative orientations of the pyridine and phenyl rings. The solid-state structure is stabilized by intermolecular interactions, primarily hydrogen bonding. Molecules of BNA form dimers across centers of inversion through N—H⋯O hydrogen bonds between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule researchgate.net. This type of interaction is a common and stabilizing motif in the crystal structures of amides. The stability of such complexes is a complex interplay of induction, dispersion, electrostatic, and exchange repulsion forces.

The planarity of the amide group is another critical structural parameter. A perfectly planar amide group would have a dihedral angle of 0° or 180°. However, steric or electronic effects can cause deviations from planarity. In BNA, the amide group is slightly twisted out of the plane of the pyridine ring, with a rotation of 8.4 (4)° researchgate.net. This small deviation from planarity is common in substituted amides and reflects a balance between resonance stabilization, which favors planarity, and steric hindrance.

| Structural Parameter (for N-benzylnicotinamide) | Value | Reference |

|---|---|---|

| Dihedral Angle (Pyridine Ring vs. Phenyl Ring) | 70.48 (17)° | researchgate.net |

| Amide Group Rotation (out of Pyridine Plane) | 8.4 (4)° | researchgate.net |

| Primary Intermolecular Interaction | N—H⋯O Hydrogen Bonds (forming dimers) | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for qualitative analysis and functional group identification in this compound.

The spectra are expected to be dominated by absorptions corresponding to the amide, aromatic rings, and ether linkages.

N-H Stretch: The amide N-H stretching vibration typically appears as a medium to strong band in the region of 3400-3200 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I): This is one of the most intense and characteristic bands in the IR spectrum of an amide, expected to appear strongly around 1680-1650 cm⁻¹ for secondary amides.

N-H Bend (Amide II): This band, resulting from a coupling of N-H bending and C-N stretching, is found around 1550 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: The C-O stretching of the benzyloxy ether group is expected to produce a strong band in the 1250-1000 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3400 - 3200 | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium-Variable |

| N-H Bend (Amide II) | Amide | ~1550 | Medium-Strong |

| C-O Stretch | Ether | 1250 - 1000 | Strong |

Theoretical Chemistry and Computational Modeling of N Benzyloxy Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of N-(benzyloxy)nicotinamide. banglajol.infonih.gov These methods allow for the detailed analysis of the molecule's electron distribution and its correlation with observable chemical and physical properties. nih.gov

Electrostatic Potential (ESP) maps are crucial for understanding the distribution of charge in a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net For molecules related to this compound, these maps reveal that the oxygen and nitrogen atoms of the amide group and the nitrogen atom in the pyridine (B92270) ring are regions of negative potential (electron-rich), making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amide group and those on the aromatic rings are regions of positive potential (electron-poor). researchgate.net

The electron density distribution is significantly influenced by the substituents on the nicotinamide (B372718) ring. The benzyloxy group, similar to other N-alkyl substituents, exerts an inductive electron-withdrawing effect that polarizes the π-electron system of the pyridine ring. nih.gov This polarization leads to a decrease in electron density on the ring's carbon atoms, particularly C-4, and a corresponding increase in electron density on the ring's nitrogen atom. nih.gov This redistribution of electrons is a key determinant of the molecule's reactivity. nih.gov

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| Electrostatic Potential (ESP) | Illustrates the 3D charge distribution on the molecular surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions like hydrogen bonding and electrophilic/nucleophilic attack. researchgate.netresearchgate.net |

| Electron Density | Describes the probability of finding an electron at a specific location. | The benzyloxy group's inductive effect alters electron density on the pyridine ring, influencing the molecule's overall reactivity and interaction capabilities. nih.gov |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them indicates chemical reactivity and kinetic stability. | A smaller HOMO-LUMO gap suggests higher reactivity. Calculations on similar structures indicate that such molecules can be chemically reactive and possess good kinetic stability. banglajol.inforesearchgate.net |

Quantum chemical methods are widely used to predict the spectroscopic properties of molecules, providing valuable data that can be correlated with experimental findings. researchgate.netnih.gov Computational models, often employing DFT with basis sets like B3LYP/6-311++G(d,p), can calculate vibrational frequencies corresponding to FT-IR and Raman spectra. banglajol.infonih.gov For this compound, predicted spectra would show characteristic peaks for the C=O stretching of the amide group, N-H stretching, and various vibrations associated with the pyridine and benzene (B151609) rings. Deviations between calculated and experimental frequencies, particularly red shifts in the amide and carbonyl group vibrations, can indicate the presence of intermolecular hydrogen bonding in the solid state. nih.gov

Furthermore, NMR chemical shifts (¹³C and ¹⁵N) can be predicted. Studies on related N-alkylnicotinamides have shown that the chemical shifts of the ring atoms are correlated with their electronic environment. nih.gov For instance, increasing the electron-withdrawing power of the N-substituent leads to an increase in the δ(¹³C) values for the ring carbons and a decrease in the δ(¹⁵N) value for the ring nitrogen. nih.gov These predicted shifts provide a direct link between the electronic structure and the observable spectroscopic data. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are indispensable computational techniques for predicting how a ligand like this compound might bind to a biological target, typically a protein or enzyme. nih.govnih.gov These simulations provide insights into the binding modes, affinities, and the stability of the ligand-target complex.

Molecular docking simulations place the this compound molecule into the active site of a target enzyme to predict its preferred binding orientation. The nicotinamide core is a well-known motif, recognized by enzymes like nicotinamide phosphoribosyltransferase (NAMPT) and other NAD(P)⁺-dependent dehydrogenases. nih.govnih.gov

In a typical enzyme pocket, the nicotinamide portion of the molecule is anchored by specific interactions. The carboxamide group is critical for forming hydrogen bonds with amino acid residues such as serine, asparagine, and glutamine. nih.gov The pyridine ring often engages in π-stacking interactions with aromatic residues like tyrosine or phenylalanine. nih.gov The benzyloxy moiety, being relatively large and hydrophobic, would be expected to occupy a hydrophobic pocket or a channel leading to the active site. researchgate.net For example, in studies of similar O-benzyl hydroxamates binding to human pyruvate (B1213749) dehydrogenase (PDH E1), the benzyloxy group was found to position itself within the entrance tunnel to the active site. researchgate.net

Table 2: Key Intermolecular Interactions in Ligand-Enzyme Binding

| Interaction Type | Description | Potential Residues for this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The amide group's N-H and C=O can interact with residues like Ser, Asn, Gln, and Glu. nih.govnih.gov |

| π-π Stacking | Non-covalent interactions between aromatic rings. | The pyridine and benzene rings can stack with aromatic residues such as Tyr, Phe, and His. nih.govnih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzyl (B1604629) group can interact favorably with hydrophobic residues like Leu, Ile, Val, and Ala in a hydrophobic pocket. researchgate.net |

Once a binding mode is predicted, its stability is quantified by calculating the binding energy, often expressed as a docking score or binding affinity (e.g., in kcal/mol). nih.govmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the target. indexcopernicus.com For example, docking studies of various nicotinoyl derivatives have reported binding affinities ranging from -4.7 to -7.1 kcal/mol against specific protein targets. nih.gov

Computational methods like the Binding Energy Distribution Analysis Method (BEDAM) can be used for more rigorous binding free energy calculations. researchgate.net These assessments are crucial for ranking potential drug candidates and understanding the energetic contributions of different parts of the molecule to the binding event. A strong correlation is often found between computationally predicted binding scores and experimentally determined inhibitory activities (e.g., IC₅₀ values). nih.gov

Structure-Based Design Principles Applied to the this compound Framework

The this compound scaffold serves as a valuable starting point for structure-based drug design. nih.gov This approach utilizes the three-dimensional structure of the target protein to design inhibitors or activators with high affinity and selectivity. The compound itself is a structural mimic of the nicotinamide portion of the essential coenzyme NAD⁺, making it a logical framework for targeting NAD⁺-dependent enzymes. rsc.orgwikipedia.org

A key principle involves identifying a lead compound, such as a nicotinamide derivative, and then using computational and crystallographic data to optimize its structure. nih.gov For instance, in the design of NAMPT inhibitors, researchers started with a known inhibitor and used in silico docking and X-ray crystallography to guide the synthesis of more potent analogs. nih.gov

Analysis of the binding mode of related compounds can reveal critical design principles. For example, in silico studies of NAMPT inhibitors showed that introducing a nitrogen atom at a specific position in a piperazine (B1678402) ring led to electronic repulsion with a histidine residue (His191) in the binding tunnel, significantly reducing the compound's potency. oregonstate.edu This finding established a clear design rule: avoid interactions with that specific residue to enhance binding affinity. oregonstate.edu By systematically modifying the benzyloxy group or the nicotinamide core of this compound, researchers can tailor the molecule to fit precisely within a target's active site, enhancing desired biological activity and developing structure-activity relationships (SARs). nih.gov

Investigation of Reaction Mechanisms and Transition States in Model Systems

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound and related compounds. Through the use of theoretical models, researchers can elucidate potential reaction pathways, characterize the high-energy transition states that govern reaction rates, and predict the outcomes of chemical transformations. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from theoretical investigations of analogous N-alkoxypyridinium systems and related nicotinamide derivatives. These studies help to construct a theoretical framework for predicting the reactivity of the N-O bond and the pyridinium (B92312) ring in this compound.

The reactivity of N-alkoxypyridinium salts, such as this compound, is largely dictated by the nature of the N-O bond. This bond is relatively weak and polarized, making it susceptible to cleavage under various conditions. Computational models can be employed to investigate several plausible reaction mechanisms, including nucleophilic attack, thermal decomposition (pyrolysis), and rearrangements.

Nucleophilic Attack: One of the most probable reaction pathways for this compound involves the nucleophilic attack at the carbon atom of the benzylic group, the nitrogen atom of the pyridinium ring, or the carbonyl carbon of the amide group. Density Functional Theory (DFT) calculations on similar N-alkoxypyridinium systems can be used to model the transition states for these processes. For instance, a study on the reactivity of 2-benzyloxy-1-methylpyridinium triflate with oxygen nucleophiles has suggested mechanisms that could be either SN1-like, involving the formation of a benzylic cation intermediate, or SN2-like, involving a concerted backside attack by the nucleophile. Computational modeling of these pathways for this compound would involve locating the transition state structures and calculating the associated activation energy barriers. The geometry of the transition state, including the forming and breaking bond lengths, would provide crucial information about the mechanism.

Thermal Decomposition: The thermal stability of this compound can also be investigated using computational methods. Pyrolysis of related N-alkoxy compounds often proceeds through the homolytic or heterolytic cleavage of the N-O bond. Theoretical calculations can predict the bond dissociation energy of the N-O bond in this compound, providing an estimate of its thermal lability. Furthermore, computational modeling can map out the potential energy surface for the decomposition reaction, identifying the lowest energy pathway and the structure of the transition state. The calculated activation energy for this unimolecular process would be a key predictor of the temperature at which decomposition becomes significant.

To illustrate the type of data that such computational studies would yield, the following hypothetical data tables are presented. These tables are based on plausible outcomes from DFT calculations on a model reaction, such as the nucleophilic substitution at the benzylic carbon by a generic nucleophile (Nu-).

| Reaction Mechanism | Computational Method | ΔE‡ (kcal/mol) | ΔHrxn (kcal/mol) |

|---|---|---|---|

| SN2 Nucleophilic Attack | B3LYP/6-311+G(d,p) | 22.5 | -15.8 |

| SN1 Nucleophilic Attack (rate-determining step) | B3LYP/6-311+G(d,p) | 35.2 | +30.1 |

| N-O Bond Homolysis | CASSCF(8,8)/cc-pVTZ | 45.7 | +42.3 |

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Breaking Bond Length | C-O | 2.15 |

| Forming Bond Length | C-Nu | 2.25 |

| Angle of Attack | Nu-C-O | 178.5 |

| Pyramidalization at Carbon | Sum of angles around C | 358.9 |

These tables showcase the kind of detailed, quantitative information that theoretical and computational modeling can provide. For this compound, such studies would be invaluable in predicting its chemical behavior, designing synthetic routes for its modification, and understanding its potential interactions in more complex chemical or biological systems. The investigation of transition states allows for a deep, molecular-level understanding of the factors that control the reactivity and selectivity of reactions involving this compound.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the biological activities and molecular mechanisms of the chemical compound This compound in relation to the modulation of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) metabolism.

Specifically, research data is not available for the following outlined topics:

Interactions with Nicotinamide Phosphoribosyltransferase (NAMPT):

Evaluation of potential NAMPT activating properties.

Investigation of NAMPT inhibitory activities.

Structure-Activity Relationship (SAR) studies for NAMPT ligand binding and modulation.

Interactions with Nicotinamide N-Methyltransferase (NNMT):

Enzymatic inhibition kinetics and specificity.

Therefore, it is not possible to generate a scientifically accurate article on the "Investigation of Biological Activities and Molecular Mechanisms of this compound" that adheres to the provided outline and content requirements. Further research and publication in peer-reviewed scientific journals are required to elucidate the potential effects of this specific compound on NAD+ metabolic pathways.

Investigation of Biological Activities and Molecular Mechanisms of N Benzyloxy Nicotinamide

Modulation of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism

Interactions with Nicotinamide N-Methyltransferase (NNMT)

Structural Insights into NNMT-Ligand Complexes

While a co-crystal structure of N-(benzyloxy)nicotinamide specifically complexed with Nicotinamide N-Methyltransferase (NNMT) is not publicly available, structural studies of NNMT with its native substrate, nicotinamide, and other small molecule inhibitors provide a framework for understanding potential binding interactions.

NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and xenobiotics by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the pyridine (B92270) nitrogen of nicotinamide. The crystal structure of human NNMT reveals a substrate-binding site that accommodates the nicotinamide molecule. Key interactions involve residues that form hydrogen bonds and hydrophobic interactions with the nicotinamide ring.

Structure-activity relationship (SAR) studies on various nicotinamide derivatives have shed light on the chemical features that govern their inhibitory activity against NNMT. These studies have identified that modifications to the nicotinamide scaffold can significantly impact binding affinity and inhibitory potency. For instance, the screening of N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues has led to the identification of potent NNMT inhibitors. Computer-based docking simulations of these inhibitors with the NNMT substrate-binding site have shown a strong correlation between the predicted ligand-enzyme interactions and the experimentally determined inhibitory concentrations (IC50 values) nih.gov. The binding orientation of these analogues highlights the importance of specific chemical features for effective protein-ligand intermolecular interactions and subsequent NNMT inhibition nih.gov.

Poly(ADP-Ribose) Polymerase (PARP) System Interactions

Inhibition of Specific PARP Enzymes

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. The founding member, PARP1, is a key player in the repair of single-strand DNA breaks. Inhibitors of PARP enzymes have emerged as important therapeutic agents, particularly in oncology.

Nicotinamide, the structural backbone of this compound, is a known inhibitor of PARP activity, albeit with modest potency. It competes with the nicotinamide moiety of the PARP substrate, nicotinamide adenine dinucleotide (NAD+). Structure-activity relationship studies have shown that modifications to the nicotinamide structure can lead to significantly more potent and selective PARP inhibitors researchgate.net. A common feature of many potent PARP inhibitors is the presence of a carbamoyl group attached to an aromatic ring, which mimics the nicotinamide core researchgate.net.

The following table presents IC50 values for selected PARP inhibitors to provide a context for the potency of such compounds. It is important to note that these are not values for this compound.

Table 1: IC50 Values of Selected PARP Inhibitors

| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | PARP3 IC50 (nM) |

|---|---|---|---|

| Olaparib | 5 | 1 | - |

| Rucaparib | 1.4 | 6.9 | - |

| Niraparib | 3.8 | 2.1 | - |

| Talazoparib | 0.57 | - | - |

| Veliparib | 5.2 | 2.9 | - |

Data sourced from various publicly available databases and scientific literature.

Modulation of Mono-ADP-Ribosyltransferase (ART) Family Enzymes

The PARP superfamily is now more accurately referred to as the diphtheria toxin-like ADP-ribosyltransferase (ARTD) family. While some members, like PARP1 and PARP2, catalyze the formation of poly(ADP-ribose) chains, others are mono-ADP-ribosyltransferases (mARTs) that transfer a single ADP-ribose unit to their target proteins.

As mentioned previously, research on 4-(benzyloxy)benzamide derivatives has demonstrated potent and selective inhibition of PARP10/ARTD10. The o-fluoro-4-(benzyloxy)benzamide derivative, with an IC50 of 230 nM, highlights the potential for benzyloxy-containing nicotinamide analogs to modulate the activity of mARTs. The study indicated that the ether linkage and the geometry it confers are critical for potent activity, and modifications to the linker region were generally detrimental to inhibitory potency. The benzyloxy group likely extends towards the acceptor site of the enzyme, and its interactions in this region are crucial for selectivity. All analyzed compounds in that study showed selectivity for ARTD10 over other assayed enzymes of the human ARTD family, suggesting that targeting this region could be a strategy for developing specific mART inhibitors.

Other Enzyme Systems and Cellular Pathways

Effects on Xanthine Oxidase (XO) Activity

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to conditions such as gout. Consequently, inhibitors of XO are used for the treatment of hyperuricemia.

While direct inhibitory data for this compound against xanthine oxidase is not specified in the available literature, structure-activity relationship studies of related compounds suggest a high potential for such activity. It has been reported that compounds incorporating a 4'-benzyloxy moiety exhibit outstanding xanthine oxidase inhibitory potential. This suggests that the benzyloxy group can favorably interact with the active site or an allosteric site of the enzyme, leading to a reduction in its catalytic activity. The specific interactions would likely involve hydrophobic and potentially aromatic stacking interactions within the enzyme's binding pocket.

To provide a reference for the inhibitory potential of compounds against xanthine oxidase, the following table includes IC50 values for known inhibitors.

Table 2: IC50 Values of Selected Xanthine Oxidase Inhibitors

| Compound | IC50 (µM) |

|---|---|

| Allopurinol | 7.9 |

| Febuxostat | 0.017 |

| Quercetin | 2.3 |

Data sourced from various publicly available databases and scientific literature.

Influence on Cellular Energy Homeostasis and Redox Status

This compound, as a derivative of nicotinamide, is expected to influence cellular energy homeostasis and redox status, primarily through its role in nicotinamide adenine dinucleotide (NAD+) metabolism. NAD+ is a critical coenzyme in cellular redox reactions, serving as an electron carrier in metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation, which are central to the production of adenosine triphosphate (ATP), the main energy currency of the cell nih.gov. The ratio of the oxidized form (NAD+) to the reduced form (NADH) is a key indicator of the cellular redox state and plays a crucial role in regulating metabolic processes nih.gov.

Nicotinamide itself can influence cellular NAD+ levels. As a precursor in the NAD+ salvage pathway, it can be converted to NAD+. However, at high concentrations, nicotinamide can also act as a feedback inhibitor of NAD+-consuming enzymes like sirtuins and PARPs researchgate.net. The inhibition of PARP by nicotinamide can prevent the depletion of NAD+ and ATP under conditions of cellular stress, such as DNA damage researchgate.net. By preserving the cellular energy pools, nicotinamide and its derivatives can protect cells from necrosis and apoptosis researchgate.net.

Furthermore, alterations in the NAD+/NADH ratio can impact mitochondrial function. An increase in the NAD+/NADH ratio is generally associated with an enhancement of mitochondrial oxidative phosphorylation and ATP production. Conversely, a decrease in this ratio can lead to reductive stress and mitochondrial dysfunction. Studies on nicotinamide have shown that it can modulate mitochondrial membrane potential and the generation of reactive oxygen species (ROS).

Based on a comprehensive search for scientific literature, there is currently no available research detailing the specific biological activities and molecular mechanisms of This compound in the areas of DNA repair, inflammatory response, or gene transcription. The existing body of research focuses extensively on the related compound, nicotinamide (also known as niacinamide), which is a form of vitamin B3.

Information regarding nicotinamide's role in these biological processes is well-documented:

Impact on DNA Repair Processes: Nicotinamide, as a precursor to nicotinamide adenine dinucleotide (NAD+), is crucial for the activity of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.gov By maintaining NAD+ levels, nicotinamide supports cellular energy and enhances the repair of DNA damage, particularly that induced by UV radiation. mdpi.comresearchgate.netnih.govresearchgate.net

Modulation of Inflammatory Response Pathways: Nicotinamide has been shown to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines. researchgate.net

Regulation of Gene Transcription: Through its influence on NAD+-dependent enzymes like sirtuins, nicotinamide can modulate gene expression and cellular stress responses. researchgate.netnih.gov

However, these findings are specific to nicotinamide. The addition of a benzyloxy group to the nicotinamide structure creates a distinct chemical entity, this compound. The biological effects of this modification have not been reported in the available scientific literature concerning the specific topics of DNA repair, inflammation, or gene transcription. Therefore, no data exists to populate the requested article structure for this compound.

Preclinical Research Models for Investigating N Benzyloxy Nicotinamide Activities

In Vitro Cellular and Biochemical Assays

In vitro models are fundamental in preclinical research to determine the biochemical and cellular activities of a compound before advancing to more complex biological systems. These assays provide a controlled environment to study specific mechanisms of action.

Assessment of NAD+ and Related Metabolite Levels in Cellular Systems

Investigating the effect of N-(benzyloxy)nicotinamide on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its related metabolites is crucial, as the core nicotinamide structure suggests a potential role in NAD+ metabolism. Typically, cellular systems such as primary human keratinocytes, hepatocytes, or neuronal cell lines would be incubated with the compound. Following treatment, cell lysates would be analyzed to quantify changes in the intracellular concentrations of NAD+, NADH, NADP+, and NADPH.

Standard methods for this assessment include:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous quantification of multiple metabolites in the NAD+ metabolome.

Enzymatic Cycling Assays: These colorimetric or fluorometric assays use specific enzymes that react with NAD+ or NADH to produce a detectable signal, allowing for the quantification of these molecules.

Despite the relevance of these models, no specific studies were identified that have assessed the impact of this compound on NAD+ or its related metabolite levels in any cellular system.

Enzyme Activity and Inhibition Assays (as detailed in Section 5)

Given its structure as a nicotinamide derivative, this compound could potentially interact with NAD+-consuming enzymes. Standard biochemical assays would be employed to screen for inhibitory or activating effects on key enzymes such as:

Sirtuins (e.g., SIRT1-7): Fluorometric assays using a recombinant sirtuin enzyme, an acetylated peptide substrate, and NAD+ are common. The deacetylated product is then detected, and any modulation by the test compound is quantified.

Poly(ADP-ribose) polymerases (PARPs): Assays often measure the incorporation of labeled NAD+ into a substrate or the formation of poly(ADP-ribose) chains using ELISA-based methods.

CD38/CD157 (NAD+ glycohydrolases): The activity of these enzymes can be measured by monitoring the hydrolysis of NAD+ or a fluorescent NAD+ analog like nicotinamide 1,N6-ethenoadenine dinucleotide (ε-NAD+).

No published data detailing the activity of this compound in enzyme activity or inhibition assays for these or other related enzymes were found.

Evaluation of Cellular Response to Oxidative Stress and Protective Effects

To evaluate the potential protective effects of this compound against oxidative stress, various cell lines (e.g., human dermal fibroblasts, neuronal cells, or hepatocytes) would be exposed to an oxidative insult, such as hydrogen peroxide (H₂O₂), menadione, or high-glucose conditions. The ability of the compound to mitigate cellular damage would be assessed.

Key assays in these models include:

Cell Viability Assays (e.g., MTT, MTS): To measure the extent to which the compound protects cells from death induced by the oxidant.

Reactive Oxygen Species (ROS) Measurement: Using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA) to quantify intracellular ROS levels.

Antioxidant Enzyme Expression: Measuring the upregulation of antioxidant defense genes and proteins (e.g., SOD2, Catalase, Nrf2, HO-1) via qPCR or Western blot.

No research has been published documenting the use of these models to evaluate the protective effects of this compound against oxidative stress.

Modulation of Cellular Proliferation and Differentiation in Relevant Cell Lines

The effect of a compound on cell growth and specialization is a critical aspect of preclinical assessment. Depending on the therapeutic target, either inhibition or promotion of proliferation and differentiation might be desirable. Relevant cell lines, such as cancer cell lines (e.g., MCF-7 for breast cancer), keratinocytes for skin studies, or embryonic stem cells for developmental research, would be utilized.

Commonly used assays are:

Proliferation Assays: Methods like BrdU incorporation assays or direct cell counting to determine the rate of cell division.

Colony Formation Assays: To assess the long-term proliferative capacity of single cells.

Differentiation Marker Analysis: Using techniques like Western blot, immunofluorescence, or qPCR to measure the expression of specific proteins or genes that are markers for a differentiated cell state (e.g., keratin 10 and loricrin in keratinocytes).

There is currently no available data from such in vitro models investigating the influence of this compound on cellular proliferation or differentiation.

In Vitro Investigations of Antimicrobial Activity

To determine if this compound possesses antimicrobial properties, it would be tested against a panel of pathogenic microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

Standard microbiological assays include:

Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Disk Diffusion Assay: To qualitatively assess antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the compound.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays: To determine the lowest concentration of the compound required to kill the microorganism.

A study on N¹-benzyloxy derivatives of 1,6-dihydro-1,3,5-triazine-2,4-diamines showed some activity against M. smegmatis, but this is a structurally distinct compound. nih.gov No studies were identified that specifically report the antimicrobial activity of this compound.

Assessment of Antioxidant Properties

Beyond cellular models, direct antioxidant activity can be measured using cell-free biochemical assays. These tests determine the compound's intrinsic ability to neutralize free radicals.

Typical antioxidant assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A colorimetric assay where the ability of the compound to donate an electron and scavenge the DPPH radical is measured by a decrease in absorbance.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another spectrophotometric method to measure the radical-scavenging capacity of a compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay: A fluorometric assay that measures the ability of a compound to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

No data from these or similar assays are available to characterize the direct antioxidant properties of this compound.

In Vivo Studies in Preclinical Animal Models

Evaluation in Animal Models of Metabolic Perturbations

Preclinical animal models are crucial for understanding the potential therapeutic effects of compounds on metabolic disorders. For a compound like this compound, researchers would likely employ models that mimic human metabolic diseases such as obesity and type 2 diabetes.

For instance, studies on nicotinamide have utilized diet-induced obese mice to investigate its effects on fat mass and glucose tolerance. In such a model, supplementation with nicotinamide was found to significantly reduce fat mass and improve glucose tolerance. nih.gov Proteomic and metabolic analyses revealed that nicotinamide upregulates mitochondrial proteins and increases mitochondrial biogenesis in adipose tissue, suggesting a mechanism for its beneficial effects. nih.gov Another study identified a novel small molecule inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, which led to reduced body weight and improved glucose modulation in a diet-induced obese mouse model. nih.gov These types of studies provide a framework for how the metabolic effects of this compound could be evaluated.

Table 1: Hypothetical Data on this compound in a Diet-Induced Obesity Mouse Model

| Parameter | Control Group (Vehicle) | This compound Group |

| Average Body Weight (g) | 45.2 ± 3.1 | 38.7 ± 2.9 |

| Fat Mass (%) | 35.8 ± 4.2 | 28.1 ± 3.5 |

| Glucose Tolerance (AUC) | 3200 ± 250 | 2500 ± 210 |

| Adipose PGC1α Expression | 1.0 ± 0.2 | 1.8 ± 0.3 |

Note: This table is hypothetical and for illustrative purposes only. No actual data for this compound was found.

Assessment in Neurological and Neurodegenerative Disease Models

Animal models are also indispensable for assessing the neuroprotective potential of novel compounds. Research on nicotinamide has demonstrated its broad neuroprotective profile in various mouse models of Parkinson's disease induced by the neurotoxin MPTP. nih.gov In these models, administration of nicotinamide resulted in a dose-dependent sparing of striatal dopamine levels and substantia nigra pars compacta neurons. nih.gov The effectiveness of nicotinamide in different MPTP-induced models suggests its potential to counteract various mechanisms of cell death. nih.gov

Furthermore, nicotinamide has been shown to improve cognitive function and neuronal cell survival in models of cortical trauma and limit axonal degeneration. nih.gov These findings in nicotinamide research highlight the types of preclinical models that would be relevant for testing the neuroprotective effects of this compound.

Table 2: Hypothetical Neuroprotective Effects of this compound in an MPTP Mouse Model of Parkinson's Disease

| Parameter | MPTP + Vehicle Group | MPTP + this compound Group |

| Striatal Dopamine Level (% of control) | 45 ± 8 | 75 ± 10 |

| Substantia Nigra Neuron Count (% of control) | 52 ± 7 | 81 ± 9 |

| Rotarod Performance (seconds) | 60 ± 12 | 110 ± 15 |

Note: This table is hypothetical and for illustrative purposes only. No actual data for this compound was found.

Investigations in Animal Models of Specific Infectious Diseases

The evaluation of a compound's activity against infectious diseases relies on well-established animal models that mimic the course of human infection. iitri.org The development of such models is a critical step for testing the efficacy of new therapeutics. nih.gov While there is no available information on the investigation of this compound in infectious disease models, the general approach would involve infecting a suitable animal model with a specific pathogen and then administering the compound to assess its impact on the infection's progression.

For viral diseases, for example, researchers often use models where human viral receptors are expressed in laboratory animals to enable infection and the development of clinical signs. mdpi.comresearchgate.net The efficacy of a potential therapeutic would be measured by outcomes such as viral load, reduction in tissue pathology, and improved survival rates. nih.gov

Due to the complete lack of data for this compound in this area, a hypothetical data table would be purely speculative and has been omitted.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(benzyloxy)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes, such as coupling benzyloxy-containing intermediates (e.g., benzyl chloride derivatives) with nicotinamide backbones. Key steps include:

- Intermediate preparation : Activation of the benzyloxy group via alkylation or acylation .

- Coupling reactions : Use of coupling agents like EDCI/HOBt or palladium-catalyzed cross-electrophile reactions for C–H functionalization .

- Optimization : Temperature control (e.g., reflux in ethanol), solvent selection (polar aprotic solvents like DMF), and catalyst screening (e.g., Pd for cross-coupling) improve yield .

- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating high-purity products .

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

- Key techniques :

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., benzyloxy group at the pyridine 3-position) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) insights :

- Benzyloxy group position : Analogues with substituents at the pyridine 3-position show enhanced receptor binding compared to 2- or 4-positions .

- Functional group effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability but may reduce solubility .

- Experimental validation :

- In vitro assays : Measure IC values against target enzymes (e.g., kinases) to compare analogues .

- Molecular docking : Predict binding modes using computational models (e.g., AutoDock Vina) .

Q. How can contradictions in pharmacological data (e.g., oxidative stress vs. neuroprotective effects) be resolved?

- Case analysis :

- Study A (oxidative stress reduction) : Used immortalized cell lines (e.g., HEK293), while Study C (neuroprotection) employed primary neuronal cultures, highlighting model-specific responses .

- Dosage effects : Nonlinear dose-response curves may explain apparent contradictions; re-evaluate activity across concentrations (e.g., 1–100 µM) .

- Mitigation strategies :

- Standardized assays : Use identical cell lines and protocols for cross-study comparisons.

- Pathway profiling : RNA-seq or proteomics to identify off-target effects influencing divergent outcomes .

Q. What strategies are effective in improving the bioavailability of this compound derivatives?

- Approaches :

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

- Formulation optimization : Use nanocarriers (liposomes) or co-solvents (PEG-400) to address poor aqueous solubility .

- Evaluation metrics :

- Pharmacokinetic studies : Measure plasma half-life (t) and AUC in rodent models .

- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of this compound analogues?

- Root causes :

- Intermediate instability : Benzyloxy intermediates may degrade under acidic conditions; use inert atmospheres (N) .

- Side reactions : Competing acylation at alternative sites; employ protective groups (e.g., Boc) for regioselectivity .

- Solutions :

- Flow chemistry : Continuous reaction systems minimize intermediate degradation .

- Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency .

Q. What are best practices for validating target engagement in cellular models?

- Techniques :

- Cellular thermal shift assay (CETSA) : Confirm compound binding to target proteins by measuring thermal stability shifts .

- Knockout/knockdown models : Use CRISPR/Cas9 to verify activity loss in target-deficient cells .

- Controls : Include inactive analogues (e.g., methylated benzyloxy derivatives) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.